

# Unveiling the Specificity of PF-431396 in Cellular Environments: A Comparative Guide

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## Compound of Interest

Compound Name: PF-431396

Cat. No.: B1679699

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of **PF-431396**, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). In the landscape of targeted therapeutics, understanding the precise molecular interactions of a drug candidate is paramount. This document offers a direct comparison of **PF-431396** with alternative inhibitors, supported by experimental data, to aid researchers in making informed decisions for their cellular studies.

## Executive Summary

**PF-431396** is a dual inhibitor of FAK and PYK2, exhibiting high potency with IC<sub>50</sub> values of 2 nM and 11 nM, respectively. Its mechanism of action involves competitive binding to the ATP-binding sites of these kinases. While effective in inhibiting its primary targets, it is crucial to acknowledge that **PF-431396** is not entirely selective. At higher concentrations, it can engage with other kinases, a critical consideration for interpreting experimental outcomes. This guide delves into the specifics of its activity and compares it against other commonly used FAK and PYK2 inhibitors.

## Comparative Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity of **PF-431396** and its alternatives against their primary targets, FAK and PYK2, as well as notable off-targets. This data, compiled from various studies, facilitates a direct comparison of potency and selectivity.

Inhibitor	FAK IC50 (nM)	PYK2 IC50 (nM)	Other Notable Targets (and affinity)
PF-431396	2	11	BRD4 (Kd = 445 nM), JAK3, TrkA, Aur2 (>90% inhibition at 1 $\mu$ M)
PF-562271 (Defactinib/VS-6063)	1.5	13	CDK2/E, CDK5/p35, CDK1/B, CDK3/E (30-120 nM)
**PF-461			

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